molecular formula C18H20O2 B1327681 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898769-08-9

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No. B1327681
M. Wt: 268.3 g/mol
InChI Key: FDBVOKYNVYXAQR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is a chemical compound with the molecular formula C₁₇H₁₈O₂ . It belongs to the quinazolinone class and is characterized by its aromatic structure containing a methoxy group and a 2,3-dimethylphenyl moiety .


Synthesis Analysis

The synthesis of this compound involves the reaction of an enaminone precursor with various nucleophiles and electrophiles. The structure elucidation is based on spectral data. Notably, changing substituents at position-2 of the thiophene ring significantly affects the biological activity of the synthesized compounds .


Molecular Structure Analysis

The molecular formula of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is C₁₇H₁₈O₂ . Its molecular weight is approximately 264.32 g/mol . The compound features a quinazolinone core with a 2,3-dimethylphenyl group and a methoxy substituent .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, its reactivity likely stems from the enaminone functionality. Enaminones exhibit ambident nucleophilicity and electrophilicity, allowing them to react at multiple sites. For instance, they can be attacked by nucleophiles at both the C-3 and C-1 positions, and by electrophiles at the C-2, oxygen, and/or nitrogen sites .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Steroid Compounds : A study explored the reaction between 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione, leading to the synthesis of steroid analogs (Nazarov & Zavyalov, 1956).

  • Acylation and Alkylation : Research on the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene resulted in the synthesis of compounds like 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone (Kasturi & Damodaran, 1969).

Spectroscopic and Electrochemical Properties

  • Diaryl Quinone Methides : A study investigated the solvatochromic and acid-base properties of diaryl quinone methides, which could be used as indicators due to their characteristic visible absorptions (Sarma, Kataky, & Baruah, 2007).

  • Friedel–Crafts Acylation : The synthesis of 4-methoxypropiophenone through Friedel–Crafts acylation was examined, highlighting its use as an intermediate in fine chemicals and pharmaceuticals (Yadav & George, 2006).

Molecular Structure Studies

  • N-Aryl-Substituted 3-Hydroxypyridin-4-Ones : The molecular structures of compounds like 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one were determined, revealing hydrogen-bonded dimeric pairs (Burgess et al., 1998).

  • Cathodic Reduction : A study on the cathodic reduction of α-bromopropiophenone in an aprotic medium produced 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, an intermediate in chemical synthesis (Barba et al., 1985).

Quantum Mechanical Calculations

  • Molecular Structure and Spectroscopic Properties : The molecular structure of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol was investigated using X-ray diffraction and spectroscopy, providing insights into the electronic properties and intramolecular hydrogen bonds of the molecule (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

  • Radical Scavenging Activities : Another study focused on the radical scavenging activities of certain compounds, assessing their effectiveness in DPPH, DMPD+, and ABTS+ assays (Alaşalvar et al., 2014).

Environmental and Health Applications

  • Photorelease Studies : Research on the photorelease of HCl from 2,5-dimethylphenacyl chloride provided insights into photochemical processes relevant to environmental and health sciences (Pelliccioli et al., 2001).

  • Reproductive Toxicity of BP-3 : A study on the reproductive toxicity of benzophenone-3, a related compound, highlighted its impact on human and animal health (Ghazipura et al., 2017).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVOKYNVYXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644616
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

CAS RN

898769-08-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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